molecular formula C22H24ClN5O3S B299444 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B299444
M. Wt: 474 g/mol
InChI Key: HQVSUMADKSIWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique structure, which includes a morpholine ring, a triazole ring, and a phenyl group substituted with chlorine and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and the morpholine ring. The final step involves the substitution of the chlorine atom and the formation of the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and morpholine-containing compounds. Examples include:

    N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide analogs: Compounds with slight modifications in the structure, such as different substituents on the phenyl or triazole rings.

    Other triazole derivatives: Compounds containing the triazole ring but with different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24ClN5O3S

Molecular Weight

474 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24ClN5O3S/c1-27-20(14-31-17-5-3-2-4-6-17)25-26-22(27)32-15-21(29)24-16-7-8-19(18(23)13-16)28-9-11-30-12-10-28/h2-8,13H,9-12,14-15H2,1H3,(H,24,29)

InChI Key

HQVSUMADKSIWCA-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)COC4=CC=CC=C4

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)COC4=CC=CC=C4

Origin of Product

United States

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